N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with a unique structure. Let’s break down its components:
Indole Derivative: The compound contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs.
Quinazolinone Derivative: The quinazolinone ring system contributes to its overall structure. Quinazolinones are known for their pharmacological activities and have been studied extensively in medicinal chemistry.
Chemical Reactions Analysis
The compound likely undergoes several reactions, including:
Cyclization: Formation of the quinazolinone ring.
Substitution: Introduction of the chloro substituent on the indole ring.
Condensation: Formation of the amide linkage.
Common reagents and conditions would depend on the specific synthetic pathway, but they might involve Lewis acids, bases, and protecting groups.
Scientific Research Applications
Research on N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide could explore its applications in:
Medicine: Investigating its potential as an anticancer agent due to the indole and quinazolinone moieties.
Biology: Studying its effects on cellular processes and signaling pathways.
Industry: Exploring its use as a precursor for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research would be needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers might compare N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide with related indole and quinazolinone derivatives to highlight its uniqueness.
Remember that this compound’s detailed characterization and applications would require experimental studies and literature exploration.
Properties
Molecular Formula |
C20H17ClN4O2 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H17ClN4O2/c21-15-6-5-14-7-9-24(18(14)11-15)10-8-22-19(26)12-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-7,9,11,13H,8,10,12H2,(H,22,26) |
InChI Key |
QAMDFQDJZNRZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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